molecular formula C41H58N4O4 B11462546 N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}cyclohexanecarboxamide

N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino}cyclohexanecarboxamide

Cat. No.: B11462546
M. Wt: 670.9 g/mol
InChI Key: CYTCYBXQEQNNJW-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its cyclohexyl and pyrazolyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl group, followed by its coupling with the pyrazolyl and cyclohexyl groups under controlled conditions. Common reagents used in these reactions include dichloromethane, methanol, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, tert-butyl, and pyrazolyl groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has diverse applications in scientific research. It is used in the study of organic synthesis, particularly in the development of new synthetic methodologies and reaction mechanisms. In biology and medicine, this compound is investigated for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects . Additionally, it is utilized in the polymer industry for stabilizing polymers and enhancing their thermal stability .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and pyrazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling cascades .

Comparison with Similar Compounds

Similar Compounds:

  • N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
  • 3,5-di-tert-butyl-4-hydroxybenzylidene malononitrile
  • 3,5-di-tert-butyl-4-hydroxyphenylacetic acid

Uniqueness: N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its stability, reactivity, and potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C41H58N4O4

Molecular Weight

670.9 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C41H58N4O4/c1-28-35(37(48)45(43(28)8)31-20-14-10-15-21-31)44(41(24-16-11-17-25-41)38(49)42-30-18-12-9-13-19-30)34(46)23-22-29-26-32(39(2,3)4)36(47)33(27-29)40(5,6)7/h10,14-15,20-21,26-27,30,47H,9,11-13,16-19,22-25H2,1-8H3,(H,42,49)

InChI Key

CYTCYBXQEQNNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4(CCCCC4)C(=O)NC5CCCCC5

Origin of Product

United States

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